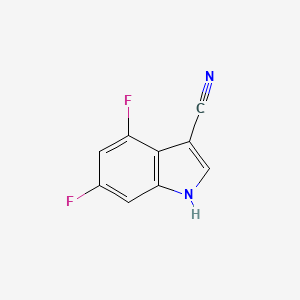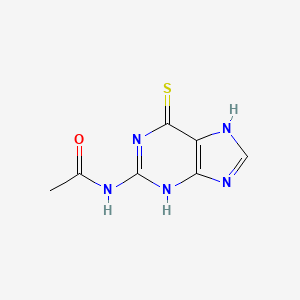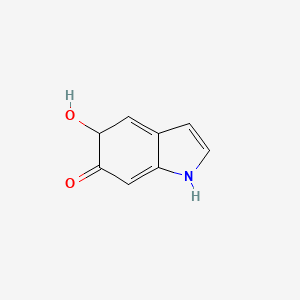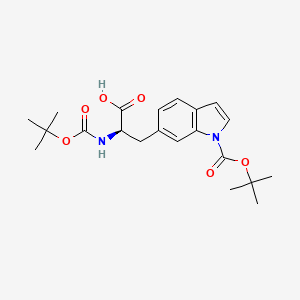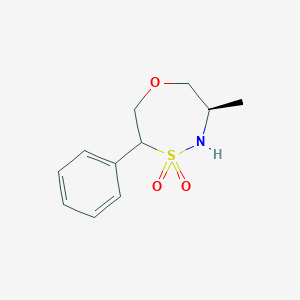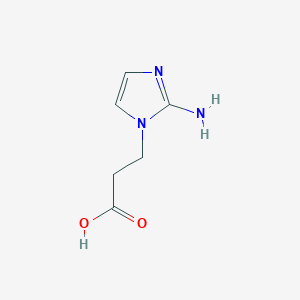![molecular formula C19H20N2O3 B12940045 Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-77-5](/img/structure/B12940045.png)
Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with an isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a suitable catalyst like aluminum chloride. Finally, the benzoic acid moiety can be attached through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(3-Ethylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(3-Propylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from its methyl, ethyl, and propyl analogs.
Propriétés
Numéro CAS |
651748-77-5 |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-[2-oxo-3-(3-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-5-3-7-16(11-14)20-9-10-21(19(20)24)17-8-4-6-15(12-17)18(22)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,23) |
Clé InChI |
PPUVPPUMNSPPBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



